Cas no 488128-99-0 (1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole)

1-(2-Methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is a benzodiazole derivative characterized by its unique molecular structure incorporating methoxyethyl and phenoxymethyl substituents. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or agrochemicals, owing to its heterocyclic framework and functional group versatility. The methoxyethyl group enhances solubility in polar solvents, while the phenoxymethyl moiety may contribute to binding interactions in target applications. Its stability under standard conditions and compatibility with further functionalization make it a valuable candidate for research in medicinal chemistry and material science. Precise handling and storage are recommended to maintain integrity.
1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole structure
488128-99-0 structure
Product name:1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole
CAS No:488128-99-0
MF:C17H18N2O2
MW:282.337024211884
CID:5970612
PubChem ID:3153318

1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole
    • 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole
    • 1H-Benzimidazole, 1-(2-methoxyethyl)-2-(phenoxymethyl)-
    • SR-01000326417
    • CCG-115509
    • SR-01000326417-1
    • AKOS001680354
    • IDI1_010705
    • EU-0082771
    • F1348-0014
    • IFLab1_005302
    • HMS1427A22
    • 1-(2-methoxyethyl)-2-(phenoxymethyl)benzimidazole
    • 488128-99-0
    • Inchi: 1S/C17H18N2O2/c1-20-12-11-19-16-10-6-5-9-15(16)18-17(19)13-21-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3
    • InChI Key: WHVNSQHHZVOQRY-UHFFFAOYSA-N
    • SMILES: C1(COC2=CC=CC=C2)N(CCOC)C2=CC=CC=C2N=1

Computed Properties

  • Exact Mass: 282.136827821g/mol
  • Monoisotopic Mass: 282.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 36.3Ų

Experimental Properties

  • Density: 1.13±0.1 g/cm3(Predicted)
  • Boiling Point: 466.7±30.0 °C(Predicted)
  • pka: 4.79±0.10(Predicted)

1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1348-0014-20μmol
1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole
488128-99-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1348-0014-5mg
1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole
488128-99-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1348-0014-40mg
1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole
488128-99-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1348-0014-50mg
1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole
488128-99-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1348-0014-5μmol
1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole
488128-99-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1348-0014-10μmol
1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole
488128-99-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1348-0014-15mg
1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole
488128-99-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1348-0014-20mg
1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole
488128-99-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1348-0014-2μmol
1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole
488128-99-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1348-0014-30mg
1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole
488128-99-0 90%+
30mg
$119.0 2023-05-17

1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole Related Literature

Additional information on 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole

Introduction to 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole (CAS No. 488128-99-0)

1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole, identified by the Chemical Abstracts Service Number (CAS No.) 488128-99-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodiazole class, a well-documented family of heterocyclic molecules known for their diverse pharmacological properties. The structural features of 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole, particularly the presence of an N-substituted 2-methoxyethyl group and a phenoxymethyl moiety, contribute to its unique chemical and biological profile, making it a subject of interest for further research and development.

The benzodiazole scaffold is widely recognized for its role in the development of anxiolytics, sedatives, and anticonvulsants. The modifications introduced in 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole are designed to enhance its pharmacokinetic properties while maintaining or improving its therapeutic efficacy. The 2-methoxyethyl side chain provides a hydrophilic extension that can influence solubility and metabolic stability, whereas the phenoxymethyl group introduces a lipophilic region that may enhance membrane permeability. These structural attributes make the compound a promising candidate for further exploration in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of such compounds with biological targets. Studies suggest that 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole may exhibit interactions with serotonin receptors, which are implicated in mood regulation and anxiety disorders. The presence of both hydrophilic and lipophilic regions in its structure suggests potential for modulating neurotransmitter systems, which could be leveraged for therapeutic applications.

In vitro studies have begun to uncover the pharmacological potential of this compound. Initial experiments indicate that it may possess anxiolytic effects comparable to those of established benzodiazole derivatives but with potentially improved side-effect profiles due to its modified structure. The N-substituted 2-methoxyethyl group is particularly noteworthy, as it may influence the compound's metabolic pathways and reduce the risk of prolonged exposure or accumulation in vivo.

The synthesis of 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the benzodiazole core and introduce the substituents efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the capabilities of modern organic chemistry in producing structurally intricate molecules.

From a medicinal chemistry perspective, the design of 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole reflects a growing trend toward rational drug design, where structural modifications are guided by computational predictions and biological insights. This approach has led to the development of novel compounds with optimized pharmacological properties. The integration of machine learning algorithms into drug discovery pipelines has further accelerated this process by enabling rapid screening and prioritization of candidate molecules based on their predicted efficacy and safety profiles.

The potential applications of this compound extend beyond traditional benzodiazole-based therapies. Research is ongoing into its potential use as an adjunct treatment for neurological disorders characterized by abnormal neurotransmitter activity. The ability of 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole to modulate serotonin receptor activity makes it a candidate for investigating its role in conditions such as depression and chronic pain syndromes.

Evaluation of the compound's pharmacokinetic properties is essential for determining its suitability for clinical development. Parameters such as bioavailability, distribution half-life, metabolism pathways, and excretion rates need to be thoroughly characterized. Advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate its metabolic fate and identify any potential metabolites formed during in vivo studies.

The regulatory landscape for novel pharmaceutical compounds requires rigorous testing to ensure safety and efficacy before they can be approved for human use. Preclinical studies involving cell culture assays, animal models, and eventually human trials are necessary steps in this process. The results from these studies will provide critical data on how 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole performs under real-world conditions and whether it meets the stringent criteria set by regulatory agencies.

Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing compounds like this through their development pipeline. Such partnerships leverage complementary expertise in synthetic chemistry, pharmacology, bioinformatics, and clinical research to streamline the drug discovery process. Open innovation models are increasingly being adopted to foster collaboration across different sectors of the pharmaceutical industry.

The future prospects for 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole hinge on continued research aimed at optimizing its pharmacological profile and addressing any limitations identified during preclinical testing. Innovations in delivery systems may also enhance its therapeutic potential by improving target specificity or reducing side effects associated with systemic administration.

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